molecular formula C10H14N2 B11731549 2-(1-Aminocyclobutyl)aniline

2-(1-Aminocyclobutyl)aniline

Cat. No.: B11731549
M. Wt: 162.23 g/mol
InChI Key: HTKLUONRNADBMK-UHFFFAOYSA-N
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Description

2-(1-Aminocyclobutyl)aniline is an organic compound with the molecular formula C10H14N2 It consists of a cyclobutyl ring substituted with an amino group at the 1-position and an aniline moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclobutyl)aniline typically involves the following steps:

    Cyclobutylamine Formation: Cyclobutylamine can be synthesized through the reduction of cyclobutanone using a reducing agent such as lithium aluminum hydride.

    Coupling with Aniline: The cyclobutylamine is then coupled with aniline through a nucleophilic substitution reaction. This can be achieved using a suitable catalyst such as palladium on carbon under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form cyclobutyl derivatives with different substituents.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

    Oxidation: Nitro-2-(1-aminocyclobutyl)aniline, nitroso-2-(1-aminocyclobutyl)aniline.

    Reduction: Cyclobutyl derivatives with various substituents.

    Substitution: Nitrated, sulfonated, and halogenated derivatives of this compound.

Scientific Research Applications

2-(1-Aminocyclobutyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclobutyl)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aniline moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylcyclobutyl)aniline
  • 2-(1-Hydroxycyclobutyl)aniline
  • 2-(1-Chlorocyclobutyl)aniline

Uniqueness

2-(1-Aminocyclobutyl)aniline is unique due to the presence of both a cyclobutyl ring and an aniline moiety, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(1-aminocyclobutyl)aniline

InChI

InChI=1S/C10H14N2/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5H,3,6-7,11-12H2

InChI Key

HTKLUONRNADBMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2N)N

Origin of Product

United States

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